molecular formula C4H5N3S2 B14716030 6-Amino-2,4-dithiouracil CAS No. 6632-70-8

6-Amino-2,4-dithiouracil

Cat. No.: B14716030
CAS No.: 6632-70-8
M. Wt: 159.2 g/mol
InChI Key: BSQJILGENVEQAK-UHFFFAOYSA-N
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Description

6-Amino-2,4-dithiouracil is a sulfur-containing derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of amino and dithio groups at the 6th and 2nd, 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,4-dithiouracil typically involves the introduction of sulfur atoms into the uracil ring. One common method includes the reaction of 6-amino-uracil with sulfurizing agents under controlled conditions. The reaction conditions often involve the use of solvents like anhydrous methanol and catalysts such as dry hydrogen chloride gas .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve multi-step processes including addition, condensation, cyclization, and methoxylation reactions. The use of green chemistry principles, such as reducing the amount of discharged pollutants, is also emphasized .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,4-dithiouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithio groups to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dithiouracil involves its ability to absorb ultraviolet radiation and generate reactive triplet states. These triplet states can interact with molecular targets such as nucleic acids, leading to the formation of crosslinks and reactive oxygen species. This photoreactivity is harnessed in applications like photodynamic therapy, where the compound induces cell death in targeted tissues .

Comparison with Similar Compounds

  • 2-Thiouracil
  • 4-Thiouracil
  • 2,4-Dithiouracil

Comparison: 6-Amino-2,4-dithiouracil is unique due to the presence of both amino and dithio groups, which confer distinct chemical reactivity and biological activity. Compared to 2-thiouracil and 4-thiouracil, it exhibits higher photoreactivity and a greater ability to generate reactive oxygen species. This makes it particularly effective in applications requiring strong photosensitizing properties .

Properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQJILGENVEQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402520
Record name 6-Amino-2,4-dithiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-70-8
Record name NSC44559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2,4-dithiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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